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molecular formula C10H9IN2O B8470560 N-Cyclopropyl-7-iodobenzo[d]isoxazol-3-amine

N-Cyclopropyl-7-iodobenzo[d]isoxazol-3-amine

Cat. No. B8470560
M. Wt: 300.10 g/mol
InChI Key: JRYOROSLSFMIAK-UHFFFAOYSA-N
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Patent
US08450341B2

Procedure details

A mixture of N-cyclopropyl-2-fluoro-N′-hydroxy-3-iodobenzimidamide (preparation 22f, 2.15 g, 8.1 mmol) and 1,8-diazabicyclo[5.4.0]undec-7-ene (1.30 mL, 8.7 mmol) in tetrahydrofuran (13 mL) was heated at 150° C. for 150 minutes in Biotage Initiator Microwave Synthesizer. Then, the mixture was cooled to ambient temperature and evaporated. The residue was partitioned between water and ethyl acetate and the organic layer was washed with brine, dried (MgSO4) and evaporated. The crude residue was purified by flash chromatography (3:1 hexanes/ethyl acetate) to give the title compound (1.61 g, 68%) as a white solid.
Quantity
2.15 g
Type
reactant
Reaction Step One
Quantity
1.3 mL
Type
reactant
Reaction Step One
Quantity
13 mL
Type
solvent
Reaction Step One
Yield
68%

Identifiers

REACTION_CXSMILES
[CH:1]1([NH:4][C:5](=[N:14][OH:15])[C:6]2[CH:11]=[CH:10][CH:9]=[C:8]([I:12])[C:7]=2F)[CH2:3][CH2:2]1.N12CCCN=C1CCCCC2>O1CCCC1>[CH:1]1([NH:4][C:5]2[C:6]3[CH:11]=[CH:10][CH:9]=[C:8]([I:12])[C:7]=3[O:15][N:14]=2)[CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
2.15 g
Type
reactant
Smiles
C1(CC1)NC(C1=C(C(=CC=C1)I)F)=NO
Name
Quantity
1.3 mL
Type
reactant
Smiles
N12CCCCCC2=NCCC1
Name
Quantity
13 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Then, the mixture was cooled to ambient temperature
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between water and ethyl acetate
WASH
Type
WASH
Details
the organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The crude residue was purified by flash chromatography (3:1 hexanes/ethyl acetate)

Outcomes

Product
Name
Type
product
Smiles
C1(CC1)NC1=NOC2=C1C=CC=C2I
Measurements
Type Value Analysis
AMOUNT: MASS 1.61 g
YIELD: PERCENTYIELD 68%
YIELD: CALCULATEDPERCENTYIELD 66.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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